6-Chloro-5-methoxypicolinaldehyde
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Overview
Description
6-Chloro-5-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is used in various scientific research applications due to its unique properties, making it valuable in studies such as drug synthesis and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde. The reaction conditions often include the use of chlorinating agents and methoxylating reagents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar chlorination and methoxylation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, typically involving specific temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction pathway and reagents used .
Scientific Research Applications
6-Chloro-5-methoxypicolinaldehyde is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 6-Chloro-5-methoxypicolinaldehyde involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. Additionally, it can participate in coordination chemistry, forming complexes with metal ions that exhibit unique catalytic properties.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methoxypicolinaldehyde: Similar in structure but with different positional isomers.
6-Chloro-5-methylpicolinic acid: Another structurally related compound with different functional groups.
Uniqueness
6-Chloro-5-methoxypicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and chloro substituents provide unique electronic and steric effects, making it valuable in various research applications.
Properties
IUPAC Name |
6-chloro-5-methoxypyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQGHGIHBLUIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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